molecular formula C11H13NO3 B1583551 Methyl 5-acetamido-2-methylbenzoate CAS No. 91133-72-1

Methyl 5-acetamido-2-methylbenzoate

Cat. No.: B1583551
CAS No.: 91133-72-1
M. Wt: 207.23 g/mol
InChI Key: RFSDXBQPVJXKRJ-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-2-methylbenzoate: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a derivative of benzoic acid, featuring an acetamido group at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Acetylation of 2-Methylbenzoic Acid: The compound can be synthesized by acetylating 2-methylbenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-methylbenzoic acid with acetyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzoates.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as 5-acetamido-2-methylbenzoic acid.

  • Reduction: Amines, such as 5-acetamido-2-methylbenzylamine.

  • Substitution: Halogenated benzoates and other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 5-acetamido-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-acetamido-2-methylbenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 3-acetamido-2-methylbenzoate

  • Methyl 4-acetamido-2-methylbenzoate

  • Methyl 5-acetamido-3-methylbenzoate

Uniqueness: Methyl 5-acetamido-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are different from those of its analogs.

Properties

IUPAC Name

methyl 5-acetamido-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-5-9(12-8(2)13)6-10(7)11(14)15-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSDXBQPVJXKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282250
Record name methyl 5-acetamido-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91133-72-1
Record name 91133-72-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-acetamido-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETYLAMINO-2-METHYL-BENZOIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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